molecular formula C14H10ClNO B14126005 6-Chloro-2-phenylisoindolin-1-one

6-Chloro-2-phenylisoindolin-1-one

Cat. No.: B14126005
M. Wt: 243.69 g/mol
InChI Key: USCOOLFBBINMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-phenylisoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 6th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization. One common method involves the reaction of 2-chlorobenzylamine with phthalic anhydride under reflux conditions to form the desired isoindolinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindolinones, amine derivatives, and N-oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-2-phenylisoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes. For example, its potential sedative-hypnotic activity is thought to be due to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylisoindolin-1-one: Lacks the chlorine atom at the 6th position.

    6-Bromo-2-phenylisoindolin-1-one: Similar structure but with a bromine atom instead of chlorine.

    6-Fluoro-2-phenylisoindolin-1-one: Contains a fluorine atom at the 6th position.

Uniqueness

6-Chloro-2-phenylisoindolin-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

6-chloro-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C14H10ClNO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

USCOOLFBBINMHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.